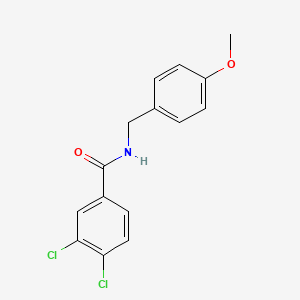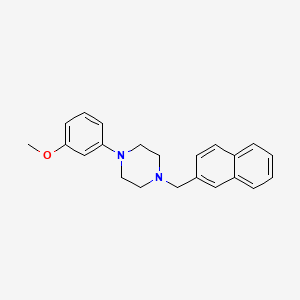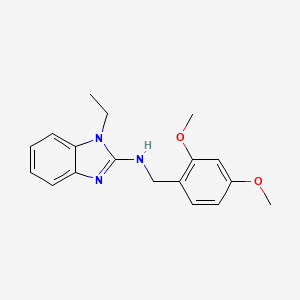![molecular formula C20H23FN2O2 B5821522 1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5821522.png)
1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-dimethylphenoxy)acetyl]-4-(4-fluorophenyl)piperazine, commonly known as DF-MPPO, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective sigma-1 receptor agonist, which has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
DF-MPPO is a potent and selective sigma-1 receptor agonist. Sigma-1 receptors are located in the endoplasmic reticulum of cells and play a key role in regulating cellular functions such as calcium signaling, protein folding, and lipid metabolism. Activation of sigma-1 receptors by DF-MPPO leads to the modulation of various signaling pathways, including the NMDA receptor, the AMPA receptor, and the GABA receptor. This modulation leads to the neuroprotective, antidepressant, anxiolytic, and antinociceptive effects observed in animal models.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of various neurotransmitter systems, including the glutamatergic, GABAergic, and serotonergic systems. In addition, DF-MPPO has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DF-MPPO has several advantages for lab experiments. It is a highly selective sigma-1 receptor agonist, which allows for the study of the specific effects of sigma-1 receptor activation. It has also been shown to have a good safety profile in animal studies. However, there are also some limitations to using DF-MPPO in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. In addition, its potency may make it difficult to accurately dose in some experiments.
Direcciones Futuras
There are several future directions for research on DF-MPPO. One area of research is the development of more potent and selective sigma-1 receptor agonists. Another area of research is the development of new therapeutic applications for DF-MPPO, such as in the treatment of neurodegenerative diseases. Finally, there is a need for further research on the biochemical and physiological effects of DF-MPPO, as well as its potential side effects and toxicity.
Métodos De Síntesis
DF-MPPO can be synthesized using a multi-step synthetic route starting from 3,4-dimethylphenol and 4-fluoroaniline. The first step involves the synthesis of 3,4-dimethylphenoxyacetic acid, which is then reacted with thionyl chloride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 4-fluoroaniline in the presence of a base to form DF-MPPO. The final product can be purified using column chromatography.
Aplicaciones Científicas De Investigación
DF-MPPO has been extensively studied for its potential applications in scientific research. It has been shown to have neuroprotective, antidepressant, anxiolytic, and antinociceptive effects in animal models. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-15-3-8-19(13-16(15)2)25-14-20(24)23-11-9-22(10-12-23)18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOGFWWVCYWTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2-chlorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5821505.png)


![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)



![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B5821558.png)